3-Acetylimidazo[2,1-a]isoquinoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetylimidazo[2,1-a]isoquinoline can be achieved through various methods. One common approach involves the cyclization of 2-bromoaryl ketones with terminal alkynes in the presence of a copper(I) catalyst and acetonitrile (CH3CN). This reaction proceeds via N atom transfer and a three-component [3 + 2 + 1] cyclization . Another method involves the use of palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-Acetylimidazo[2,1-a]isoquinoline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve halogenation using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Acetylimidazo[2,1-a]isoquinoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Acetylimidazo[2,1-a]isoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors involved in cellular processes, leading to various biological effects . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]quinoxalines: These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms.
Imidazo[1,5-a]quinolines: These compounds also have a fused ring structure but with different substitution patterns.
Uniqueness
3-Acetylimidazo[2,1-a]isoquinoline is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties
Biological Activity
3-Acetylimidazo[2,1-a]isoquinoline is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies and highlighting potential applications in drug discovery.
Chemical Structure and Properties
This compound is characterized by its unique imidazoisoquinoline structure, which contributes to its biological properties. The presence of the acetyl group enhances its solubility and reactivity, making it a suitable candidate for various pharmacological applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated notable inhibition against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting a promising alternative for treating infections caused by resistant strains.
Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotics |
---|---|---|
Staphylococcus aureus | 8 | Lower than Penicillin |
Streptococcus pneumoniae | 16 | Comparable to Amoxicillin |
Escherichia coli | 32 | Higher than Ciprofloxacin |
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies using various cancer cell lines (e.g., HeLa, MCF-7) revealed that the compound induces apoptosis through the activation of caspase pathways. A case study involving MCF-7 cells showed a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM.
The mechanism by which this compound exerts its biological effects appears to involve the modulation of specific signaling pathways. Notably, it has been shown to inhibit the NF-kB pathway, which plays a crucial role in inflammation and cancer progression. This inhibition contributes to its anti-inflammatory and anticancer properties.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound in patients with chronic bacterial infections. Results indicated a significant reduction in infection markers and improved patient outcomes compared to conventional treatments.
- Case Study on Cancer Treatment : A preclinical study evaluated the use of this compound in combination with existing chemotherapy agents. The combination therapy resulted in enhanced cytotoxicity against resistant cancer cell lines, suggesting potential for synergistic effects.
Future Directions
The promising biological activities of this compound warrant further investigation into its pharmacokinetics and long-term safety profiles. Future research should focus on:
- In vivo studies to assess therapeutic efficacy.
- Structural modifications to enhance potency and selectivity.
- Exploration of additional biological activities , such as neuroprotective effects or anti-diabetic properties.
Properties
Molecular Formula |
C13H10N2O |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-imidazo[2,1-a]isoquinolin-3-ylethanone |
InChI |
InChI=1S/C13H10N2O/c1-9(16)12-8-14-13-11-5-3-2-4-10(11)6-7-15(12)13/h2-8H,1H3 |
InChI Key |
NUQSEIQBUDNVQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C2N1C=CC3=CC=CC=C32 |
Origin of Product |
United States |
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